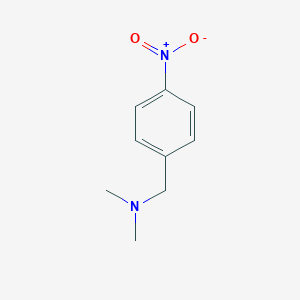

N,N-dimethyl-1-(4-nitrophenyl)methanamine

Description

The exact mass of the compound N,N-Dimethyl-4-nitrobenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLVPQKSXHTXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299093 | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15184-96-0 | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15184-96-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-4-nitrobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for N,N-dimethyl-1-(4-nitrophenyl)methanamine, a valuable intermediate in organic synthesis. The document outlines two core methodologies: reductive amination and nucleophilic substitution. Each pathway is presented with detailed experimental protocols, a comparative analysis of quantitative data, and workflow diagrams to facilitate comprehension and replication in a laboratory setting.

Introduction

This compound, also known as N,N-dimethyl-4-nitrobenzylamine, is a tertiary amine featuring a 4-nitrophenyl group. The presence of both a nucleophilic dimethylamino group and an electrophilically activated aromatic ring (due to the nitro substituent) makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired yield and purity, and scalability. This guide explores two common and effective synthesis strategies.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are detailed below:

-

Reductive Amination: This one-pot reaction involves the condensation of 4-nitrobenzaldehyde with dimethylamine to form an intermediate iminium ion, which is subsequently reduced in situ to the target tertiary amine.[1]

-

Nucleophilic Substitution: This method entails the reaction of a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, with dimethylamine, where the amine acts as a nucleophile to displace the halide.

A third, related pathway is the Eschweiler-Clarke reaction , a specific type of reductive amination where a primary or secondary amine is methylated using formaldehyde and formic acid. In this context, 4-nitrobenzylamine could be exhaustively methylated to yield the desired product.

Pathway 1: Reductive Amination

This approach is a highly efficient method for forming carbon-nitrogen bonds. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that is well-suited for this transformation.

A representative procedure for the reductive amination of 4-nitrobenzaldehyde is as follows:

-

To a solution of 4-nitrobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added a solution of dimethylamine (1.5-2.0 eq, typically as a solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine).

-

The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting aldehyde.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Pathway 2: Nucleophilic Substitution

This pathway relies on the displacement of a good leaving group, typically a halide, from the benzylic position by dimethylamine. The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.

The following protocol is adapted from a patented procedure for the synthesis of this compound:

-

In a four-necked flask, dimethylamine hydrochloride (2.4 eq) is suspended in anhydrous chloroform.

-

The suspension is cooled to 5°C with stirring, and triethylamine (3.0 eq) is added dropwise.

-

A solution of 4-nitrobenzyl bromide (1.0 eq) in chloroform is then added dropwise over 3 hours, maintaining the reaction temperature at 15°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 15°C.

-

The reaction progress is monitored by a suitable chromatographic technique.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed in vacuo to yield the crude product.

-

Further purification can be achieved by crystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic pathways described.

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Substitution |

| Starting Materials | 4-Nitrobenzaldehyde, Dimethylamine | 4-Nitrobenzyl bromide, Dimethylamine HCl, Triethylamine |

| Key Reagents | Sodium Triacetoxyborohydride | - |

| Solvent | Dichloromethane or THF | Chloroform |

| Reaction Temperature | Room Temperature | 15°C |

| Reaction Time | 2-4 hours | 5 hours |

| Reported Yield | Typically high (literature on analogous reactions suggests >80%) | High (A subsequent reduction step in the cited patent reports a 96% yield, implying a high yield for this initial step) |

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic pathways.

Caption: Reductive amination workflow.

Caption: Nucleophilic substitution workflow.

Conclusion

Both reductive amination and nucleophilic substitution represent viable and high-yielding methods for the synthesis of this compound. The choice between these pathways may be influenced by the cost and availability of the starting materials (4-nitrobenzaldehyde vs. 4-nitrobenzyl bromide), as well as considerations of reagent handling and reaction conditions. The reductive amination offers the advantage of a one-pot procedure, while the nucleophilic substitution provides a straightforward approach if the corresponding halide is readily accessible. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethyl-1-(4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(4-nitrophenyl)methanamine, a substituted benzylamine derivative, is a compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a nitro-functionalized aromatic ring and a tertiary amine, provides a versatile scaffold for the development of novel molecules with potential biological activities. The electron-withdrawing nature of the nitro group and the nucleophilic character of the dimethylamino group impart distinct chemical properties that are crucial for its application as a synthetic intermediate. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Reference |

| CAS Number | 15184-96-0 | [1][2][3] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2][4] |

| Appearance | Light yellow to brown liquid | [1] |

| Melting Point | 118-119 °C | [1][2] |

| Boiling Point | 146-148 °C (at 18 Torr) | [1][2] |

| Density | 1.141 g/cm³ (Predicted) | [1][2] |

| pKa (Predicted) | 7.93 ± 0.28 | [1] |

| InChI | InChI=1S/C9H12N2O2/c1-10(2)7-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2,1-2H3 | [4] |

| SMILES | CN(C)CC1=CC=C(C=C1)--INVALID-LINK--[O-] | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily via nucleophilic substitution or reductive amination.

Nucleophilic Substitution of 4-Nitrobenzyl Bromide with Dimethylamine

This method involves the reaction of 4-nitrobenzyl bromide with dimethylamine, where the amine acts as a nucleophile, displacing the bromide. A detailed experimental protocol based on a patented procedure is provided below.[5]

Experimental Protocol:

-

Materials: 4-nitrobenzyl bromide, dimethylamine hydrochloride, triethylamine, chloroform.

-

Procedure:

-

In a 500 mL four-necked flask, add 150 mL of anhydrous chloroform and 32 g (0.379 mol) of dimethylamine hydrochloride.

-

Stir the mixture and cool to 5 °C.

-

Slowly add 59 g (0.584 mol) of triethylamine to the cooled mixture.

-

Subsequently, add 4-nitrobenzyl bromide in batches every 10 minutes in the following amounts: 5.7 g, 5.3 g, 4.9 g, 4.5 g, 4.1 g, 3.8 g, 3.5 g, 3.2 g, and 1.0 g, for a total of 36 g (0.167 mol). This batch-wise addition is crucial to maintain the molar percentage of 4-nitrobenzyl bromide below 7% relative to the initial amount of dimethylamine in the reaction system.

-

Maintain the reaction temperature at 15 °C throughout the addition.

-

After the final addition, continue stirring for 2 hours to ensure the reaction goes to completion.

-

The resulting product is 4-nitro-N,N-dimethylbenzylamine.

-

Caption: Workflow for the synthesis via nucleophilic substitution.

Reductive Amination of 4-Nitrobenzaldehyde with Dimethylamine

An alternative synthetic route involves the reductive amination of 4-nitrobenzaldehyde with dimethylamine. This reaction proceeds by the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine product.

General Procedure:

-

Materials: 4-nitrobenzaldehyde, dimethylamine, a suitable reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a solvent (e.g., dichloromethane or methanol).

-

Procedure:

-

Dissolve 4-nitrobenzaldehyde and dimethylamine in the chosen solvent.

-

Add the reducing agent to the mixture.

-

Stir the reaction at room temperature until completion, monitored by techniques like TLC or LC-MS.

-

Work-up the reaction mixture to isolate the product.

-

References

- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. N,N-Dimethyl-4-nitrobenzylamine | C9H12N2O2 | CID 278498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)methanamine (CAS No. 15184-96-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 15184-96-0, known as N,N-dimethyl-1-(4-nitrophenyl)methanamine. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications as a versatile synthetic intermediate.

Chemical Identity and Structure

This compound is an organic compound featuring a para-substituted nitrobenzene ring linked to a dimethylaminomethyl group.[1] Its molecular structure is fundamental to its chemical reactivity, with the nitro group acting as a strong electron-withdrawing group and the tertiary amine providing nucleophilic properties.[1]

The presence of both an electron-withdrawing nitro group and an inductively electron-donating dimethylaminomethyl group results in a molecule with distinct reactive sites, making it a valuable intermediate in organic synthesis.[1]

Physicochemical and Computed Properties

The following tables summarize the key quantitative data for this compound.

| Physical Properties | Value | Reference(s) |

| Molar Mass | 180.20 g/mol | [2] |

| Appearance | Light yellow to brown liquid | [1] |

| Boiling Point | 146-148 °C (at 18 Torr) 262.4±15.0 °C (at 760 mmHg) | [1] |

| Melting Point | 118-119 °C | [1] |

| Density | 1.1±0.1 g/cm³ | |

| Flash Point | 112.5±20.4 °C | |

| Storage Condition | 2-8°C |

| Computed Properties | Value | Reference(s) |

| pKa | 7.93±0.28 | [1][5] |

| LogP | 1.71 | |

| Topological Polar Surface Area | 49.1 Ų | [5] |

| Rotatable Bond Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Exact Mass | 180.089874 u |

Synthesis and Experimental Protocols

This compound is primarily synthesized through two main strategies: direct amination of a 4-nitrobenzyl halide or reductive amination of 4-nitrobenzaldehyde.

This method involves the nucleophilic substitution of a halide on the benzylic carbon by dimethylamine. The reaction typically proceeds via an SN2 mechanism.[1]

Experimental Protocol:

-

Reactants: 4-nitrobenzyl bromide (0.05 mol) and an excess of dimethylamine (50 mL).[9]

-

Solvent: Acetonitrile (50 mL).[9]

-

Procedure:

-

Dissolve 4-nitrobenzyl bromide in acetonitrile.[9]

-

Add an excess of dimethylamine to the solution.[9]

-

Stir the reaction mixture at room temperature (20°C) for 3 hours.[9]

-

Following the reaction, add 100 mL of water to the mixture.[9]

-

Extract the aqueous layer twice with dichloromethane (CH₂Cl₂).[9]

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the product.[9]

-

-

Yield: 92.5%.[9]

This one-pot method involves the reaction of 4-nitrobenzaldehyde with dimethylamine in the presence of a reducing agent to form the tertiary amine.[1]

Experimental Protocol:

-

Reactants: 4-nitrobenzaldehyde (1 eq), dimethylamine (1.2 eq, as a 2M solution in THF), and a reducing agent such as Borohydride Exchange Resin (BER).[1][10]

-

Solvent: 1,2-dichloroethane.[10]

-

Procedure:

-

Dissolve 4-nitrobenzaldehyde in 1,2-dichloroethane.[10]

-

Add the dimethylamine solution and stir for 10 minutes at room temperature.[10]

-

Introduce the reducing agent to the reaction mixture. The reaction proceeds via the in-situ formation and subsequent reduction of an iminium ion.[1]

-

Work-up and purification would typically follow standard organic synthesis procedures.

-

-

Yield: 82%.[10]

Caption: Synthetic routes to this compound.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), providing a key synthetic handle for further derivatization.[1] For instance, reduction with tin(II) chloride dihydrate in ethanol yields 4-((dimethylamino)methyl)aniline.[11]

-

Nucleophilic Character of the Amino Group: The tertiary amine moiety possesses a lone pair of electrons, imparting basic and nucleophilic properties to the molecule.[1] This allows it to participate in acid-base reactions and alkylations.[1]

-

Building Block in Drug Discovery: This compound is classified as a "Protein Degrader Building Block," indicating its potential use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecules designed for targeted protein degradation.[7]

Analytical and Separation Methodologies

Standard analytical techniques are employed for the characterization and purification of this compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and purification of this compound.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule, which aids in its structural elucidation.[1]

References

- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]

- 2. N,N-Dimethyl-4-nitrobenzylamine | C9H12N2O2 | CID 278498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenemethanamine, N,N-dimethyl-4-nitro-,(CAS# 15184-96-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound | CAS: 15184-96-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. guidechem.com [guidechem.com]

- 6. appchemical.com [appchemical.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 15184-96-0 | this compound | Aryls | Ambeed.com [ambeed.com]

- 10. 555-16-8 | 4-Nitrobenzaldehyde | Aryls | Ambeed.com [ambeed.com]

- 11. 6406-74-2 | 4-((Dimethylamino)methyl)aniline | Aryls | Ambeed.com [ambeed.com]

N,N-dimethyl-1-(4-nitrophenyl)methanamine molecular weight and formula

An In-depth Technical Guide on N,N-dimethyl-1-(4-nitrophenyl)methanamine

This technical guide provides a detailed overview of the chemical properties of this compound, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is an organic compound with the CAS number 15184-96-0.[1][2] Its molecular structure consists of a para-substituted nitrobenzene ring attached to a dimethylaminomethyl group.[2] The presence of a strong electron-withdrawing nitro group and a tertiary amine group defines its chemical characteristics.[2]

The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H12N2O2[1][3][4] |

| Molecular Weight | 180.2 g/mol [2][4] |

| Monoisotopic Mass | 180.089877630 g/mol [1] |

| Melting Point | 118-119 °C[2][3] |

| Boiling Point | 146-148 °C at 18 Torr[2][3] |

| Density | 1.141 g/cm³ (Predicted)[2][3] |

| pKa | 7.93±0.28 (Predicted)[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not broadly available in public literature. Such procedures are typically proprietary or published within specific, detailed research articles. However, a common synthetic route would involve the nucleophilic substitution of a 4-nitrobenzyl halide with dimethylamine. Analytical characterization would likely involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Logical Pathway: Synthesis

As information regarding specific signaling pathways for this compound is not available, a logical diagram illustrating a plausible synthetic route is provided below. This diagram outlines the reaction of 4-nitrobenzyl bromide with dimethylamine to yield this compound.

Caption: Plausible synthetic route for this compound.

References

Spectroscopic and Synthetic Profile of N,N-dimethyl-1-(4-nitrophenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for N,N-dimethyl-1-(4-nitrophenyl)methanamine (CAS No: 15184-96-0). Due to the limited availability of experimental data for this specific compound, this document combines reported data with predicted values and representative experimental protocols for analogous compounds to offer a thorough resource for research and development.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1][2][3]

| Property | Value | Reference |

| CAS Number | 15184-96-0 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.20 g/mol | [3] |

| Predicted pKa | 7.93 ± 0.28 | [2] |

Spectroscopic Data

A summary of available and expected spectroscopic data for this compound is presented below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound has been reported in deuterated chloroform (CDCl₃). The data is summarized in the following table.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.12 | m | 2H | Ar-H (ortho to NO₂) |

| ~7.43 | m | 2H | Ar-H (meta to NO₂) |

| ~3.44 | br s | 2H | CH₂-N |

| ~2.18 | br s | 6H | N(CH₃)₂ |

| Note: Data reported from a 500 MHz spectrum in CDCl₃. Coupling constants were not specified in the available literature.[1] |

¹³C NMR Spectroscopy

| Carbon Environment | Expected Chemical Shift (δ) ppm |

| C -NO₂ (Ar) | 145 - 150 |

| C H (Ar, ortho to NO₂) | 123 - 128 |

| C H (Ar, meta to NO₂) | 128 - 133 |

| C -CH₂ (Ar) | 140 - 145 |

| C H₂-N | 60 - 65 |

| N(C H₃)₂ | 45 - 50 |

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound could not be located. The expected characteristic absorption bands based on its functional groups are tabulated below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1570 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

Mass Spectrometry

While the mass spectrum for this compound is not available, the fragmentation pattern of aromatic nitro compounds and benzylamines is well-documented. The molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the benzylic C-N bond.

Experimental Protocols: Synthesis

This compound can be synthesized via two primary routes: reductive amination of 4-nitrobenzaldehyde and nucleophilic substitution of a 4-nitrobenzyl halide. Detailed representative protocols are provided below.

Method 1: Reductive Amination of 4-Nitrobenzaldehyde

This one-pot reaction involves the formation of an iminium intermediate from 4-nitrobenzaldehyde and dimethylamine, followed by its reduction.

Materials:

-

4-Nitrobenzaldehyde

-

Dimethylamine (e.g., as a solution in THF or as dimethylamine hydrochloride)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Acetic acid (if using NaBH(OAc)₃)

Procedure:

-

To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous DCM, add dimethylamine (1.2 eq).

-

If using dimethylamine hydrochloride, a base such as triethylamine (1.2 eq) should be added to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Method 2: Nucleophilic Substitution of 4-Nitrobenzyl Halide

This method involves the direct displacement of a halide from 4-nitrobenzyl bromide or chloride with dimethylamine.

Materials:

-

4-Nitrobenzyl bromide or 4-nitrobenzyl chloride

-

Dimethylamine (as an aqueous solution or in a suitable solvent)

-

A suitable solvent (e.g., tetrahydrofuran (THF), acetonitrile, or ethanol)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine), if starting from dimethylamine hydrochloride.

Procedure:

-

Dissolve 4-nitrobenzyl bromide (1.0 eq) in THF.

-

Add an excess of a 40% aqueous solution of dimethylamine (e.g., 3.0 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain this compound.

Visualized Synthetic Pathways

The following diagrams illustrate the logical workflow for the two primary synthetic routes to this compound.

Caption: Reductive amination workflow for the synthesis of this compound.

Caption: Nucleophilic substitution pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Applications of N,N-dimethyl-1-(4-nitrophenyl)methanamine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1-(4-nitrophenyl)methanamine, a versatile nitroaromatic compound, holds significant potential as a building block in modern organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive nitro group and a nucleophilic dimethylamino moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role as a precursor to pharmacologically active agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Physicochemical Properties

This compound is a stable organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 15184-96-0 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molar Mass | 180.20 g/mol | [1][2] |

| Appearance | Light yellow to brown liquid | [1] |

| Melting Point | 118-119 °C | [1] |

| Boiling Point | 146-148 °C (at 18 Torr) | [1] |

| pKa | 7.93 ± 0.28 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes, primarily involving the nucleophilic substitution of a 4-nitrobenzyl halide with dimethylamine or reductive amination of 4-nitrobenzaldehyde.

Nucleophilic Substitution

A common and effective method involves the reaction of 4-nitrobenzyl bromide with dimethylamine in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol:

A detailed procedure for a similar synthesis is outlined in a patent for the preparation of the reduced form, 4-amino-N,N-dimethylbenzylamine. The initial step involves the synthesis of this compound. In a 500mL four-necked flask, 200mL of anhydrous methylene dichloride and 28.1g (0.332 mol) of dimethylamine hydrochloride are added and stirred. Triethylamine (50g, 0.494 mol) is then added dropwise. A solution of 36g (0.167 mol) of p-nitrobenzyl bromide in 100mL of anhydrous methylene dichloride is added dropwise over 2 hours, while maintaining the reaction temperature at 20°C. After the addition is complete, the mixture is stirred for an additional 2 hours. The reaction mixture is then processed to isolate the this compound.

Note: This is an adapted protocol. The patent's primary goal was the synthesis of the amino derivative, but this first step yields the title compound.

Key Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitro group and the dimethylaminomethyl group.

Precursor to 4-amino-N,N-dimethylbenzylamine

The most significant application of this compound is its role as a precursor to 4-amino-N,N-dimethylbenzylamine through the reduction of the nitro group. This diamine is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]

Experimental Protocol: Reduction of the Nitro Group

A Chinese patent provides a detailed method for the reduction of this compound. The nitro compound is subjected to reduction by a suitable reducing agent to yield 4-amino-N,N-dimethylbenzylamine. The patent reports yields of 88-96% for the final amino product, with a purity of 99.7-99.9% as determined by GC.

Quantitative Data for the Synthesis of 4-amino-N,N-dimethylbenzylamine:

| Parameter | Value |

| Yield | 88 - 96% |

| Purity (GC) | 99.7 - 99.9% |

The data is for the overall two-step process described in the patent, starting from p-nitrobenzyl bromide.

Synthesis of Heterocyclic Compounds: Pyrazoles

General Experimental Workflow for Pyrazole Synthesis:

Caption: General workflow for pyrazole synthesis.

Applications in Drug Development

The derivatives of this compound, particularly 4-amino-N,N-dimethylbenzylamine, are of significant interest to the pharmaceutical industry.

Precursors for Tyrosine Kinase Inhibitors

Derivatives of 4-amino-N,N-dimethylbenzylamine have been investigated as potential tyrosine kinase inhibitors. These inhibitors can block the signaling pathways that are often overactive in cancer cells, thereby inhibiting cell proliferation and survival.

Signaling Pathway:

Caption: Inhibition of Tyrosine Kinase Signaling.

Quantitative Data on Biological Activity:

Some novel 4-(arylaminomethyl)benzamide derivatives have shown potent inhibitory activity against various receptor tyrosine kinases. For example, certain analogues exhibited 91% and 92% inhibition of EGFR at a concentration of 10 nM.

| Compound Type | Target | Activity |

| 4-(Arylaminomethyl)benzamide derivatives | EGFR | 91-92% inhibition at 10 nM |

| 4-(Arylaminomethyl)benzamide derivatives | K562 cells | IC₅₀ = 5.6 µM |

Building Blocks for PROTACs

The amino functionality of 4-amino-N,N-dimethylbenzylamine makes it a suitable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC Mechanism of Action:

Caption: PROTAC-mediated protein degradation.

Quantitative Data on PROTAC Activity:

PROTACs developed using building blocks derived from similar amine structures have demonstrated potent degradation of target proteins. For instance, certain CDK4/6-targeting PROTACs have shown DC₅₀ values (concentration for 50% degradation) in the low nanomolar range in Jurkat cells.

| PROTAC Target | Cell Line | DC₅₀ |

| CDK4 | Jurkat | 2.0 nM |

| CDK6 | Jurkat | 4.0 - 6.0 nM |

Conclusion

This compound is a versatile and valuable reagent in organic chemistry. Its straightforward conversion to 4-amino-N,N-dimethylbenzylamine provides a crucial building block for the synthesis of complex molecules with significant biological activity. The applications of its derivatives as tyrosine kinase inhibitors and components of PROTACs highlight its importance in modern drug discovery and development. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to explore the full potential of this compound in their synthetic and medicinal chemistry endeavors.

References

Navigating the Safety Landscape of N,N-dimethyl-1-(4-nitrophenyl)methanamine: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for N,N-dimethyl-1-(4-nitrophenyl)methanamine (CAS No. 15184-96-0), a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological data for this compound, this guide emphasizes general principles of handling nitroaromatic compounds and outlines standardized experimental protocols for its safety assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available safety data sheets for this and structurally related compounds, the primary hazards include:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Table 1: GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15184-96-0 | [4][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [4][5] |

| Molar Mass | 180.2 g/mol | [5] |

| Appearance | Light yellow to brown liquid | [5] |

| Melting Point | 118-119 °C | [5][6] |

| Boiling Point | 146-148 °C (at 18 Torr) | [5][6] |

| Density | 1.141 g/cm³ (Predicted) | [5] |

| pKa | 7.93±0.28 (Predicted) | [5][7] |

Handling and Storage Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]

Handling:

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

-

Do not eat, drink, or smoke when using this product.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][8]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, immediate medical attention is required.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a poison center or doctor immediately.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1] |

Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological data for this compound, the following standardized OECD guidelines should be followed to assess its safety profile.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. The principle is a stepwise procedure with a small number of animals per step.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Acute Dermal Toxicity - OECD Test Guideline 402

This test determines the short-term toxic effects of a substance applied to the skin.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 3. uniube.br [uniube.br]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 7. delltech.com [delltech.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Solubility of N,N-dimethyl-1-(4-nitrophenyl)methanamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethyl-1-(4-nitrophenyl)methanamine. Due to a lack of specific quantitative solubility data in published literature, this document focuses on predicted solubility based on the compound's chemical structure and data from analogous compounds. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise measurements in their own laboratory settings.

Physicochemical Properties

This compound is an organic compound featuring a para-substituted nitrobenzene ring attached to a dimethylaminomethyl group.[1] Its key physicochemical properties are summarized below, which influence its solubility.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O₂[1][2][3] |

| Molar Mass | 180.2 g/mol [1][2] |

| Appearance | Light yellow to brown liquid[1] |

| Melting Point | 118-119 °C[1][2] |

| Boiling Point | 146-148 °C (at 18 Torr)[1][2] |

| Density | 1.141 g/cm³ (Predicted)[1][2] |

| pKa | 7.93 ± 0.28 (Predicted)[1][3] |

The molecule's structure contains both polar and non-polar regions. The nitro group (-NO₂) is strongly electron-withdrawing, and along with the tertiary amine (-N(CH₃)₂), contributes to the molecule's polarity. The benzene ring, however, provides a non-polar character. The interplay of these features dictates the compound's solubility in various solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound. The presence of the polar nitro and amine groups suggests solubility in polar solvents, while the aromatic ring suggests some solubility in non-polar organic solvents.

The following table provides a qualitative prediction of solubility. For comparison, available data for structurally similar compounds, 4-nitrobenzylamine and 4-nitrobenzaldehyde, are included.

| Solvent | Predicted Solubility of this compound | Rationale / Data on Similar Compounds |

| Water | Sparingly soluble to Insoluble | The organic, non-polar portion of the molecule is significant. However, the tertiary amine can be protonated in acidic aqueous solutions, increasing solubility. 4-Nitrobenzylamine is reported to be soluble in water at 25 mg/mL, which may be due to its primary amine forming stronger hydrogen bonds.[4] 4-Nitrobenzaldehyde has limited water solubility.[5] |

| Methanol | Soluble | A polar protic solvent that can interact with the polar groups of the molecule. 4-Nitrobenzylamine hydrochloride is soluble in a methanol:glacial acetic acid (1:1) mixture.[4][6] |

| Ethanol | Soluble | Similar to methanol, this polar protic solvent is expected to dissolve the compound. 4-Nitrobenzaldehyde is soluble in ethanol.[5] |

| Acetone | Soluble | A polar aprotic solvent capable of dissolving compounds with moderate polarity. 4-Nitrobenzaldehyde is soluble in acetone.[5] |

| Dichloromethane | Soluble | A common organic solvent that can dissolve a wide range of organic compounds. |

| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for many organic compounds. 4-Nitrobenzaldehyde is soluble in chloroform.[5] |

| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |

| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve the polar compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is a common approach for determining the solubility of a solid organic compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a test tube or vial. The excess solid should be clearly visible.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used for continuous agitation. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm).

-

-

Quantification of Dissolved Solute:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specific temperature.

-

General Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of a compound's solubility.

Conclusion

References

Electron-withdrawing effects of the nitro group in N,N-dimethyl-1-(4-nitrophenyl)methanamine

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in N,N-dimethyl-1-(4-nitrophenyl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the profound electron-withdrawing effects of the nitro group on the chemical properties, reactivity, and spectroscopic characteristics of this compound. The document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It details the interplay of inductive and resonance effects, their influence on the aromatic system and adjacent functional groups, and the implications for the molecule's utility as a synthetic intermediate. Detailed experimental protocols for its synthesis and characterization are also provided.

Introduction

This compound, CAS number 15184-96-0, is an organic compound featuring a para-substituted nitrobenzene ring linked to a dimethylaminomethyl group.[1] The chemical behavior of this molecule is dominated by the powerful electron-withdrawing nature of the para-nitro group.[2] This group significantly modulates the electron density of the entire molecular framework, influencing its reactivity in various chemical transformations.[2][3]

The nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] Concurrently, the dimethylamino group provides a site of basicity and nucleophilicity.[1] This combination of an electron-withdrawing group and a potentially electron-donating group (by induction) on the same benzylic system creates a molecule with distinct and useful reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Physicochemical Properties

The key physical and chemical properties are presented in Table 1.

| Property | Value | Reference |

| CAS Number | 15184-96-0 | [1][4] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][4] |

| Molar Mass | 180.20 g/mol | [1][5] |

| Appearance | Light yellow to brown liquid | [1] |

| Melting Point | 118-119 °C | [1][5] |

| Boiling Point | 146-148 °C (at 18 Torr) | [1][5] |

| pKa (Predicted) | 7.93 ± 0.28 | [1][4] |

| Topological Polar Surface Area | 49.1 Ų | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound. The electron-withdrawing nitro group has a significant influence on the spectral data.

| Spectroscopic Data | Value | Interpretation |

| ¹H NMR (CDCl₃, 500 MHz) | ~8.12 ppm (d, 2H) | Aromatic protons ortho to the electron-withdrawing NO₂ group are strongly deshielded.[1] |

| ~7.43 ppm (d, 2H) | Aromatic protons meta to the NO₂ group.[1] | |

| ~3.44 ppm (s, 2H) | Benzylic protons (CH₂) adjacent to the aromatic ring and the dimethylamino group.[1] | |

| ~2.18 ppm (s, 6H) | Protons of the two equivalent methyl groups.[1] | |

| ¹³C NMR | 110-140 ppm | Typical range for carbon atoms in an aromatic ring.[6] |

| IR Spectroscopy | 1550-1475 cm⁻¹ | Asymmetric N-O stretching vibration for the aromatic nitro group.[7] |

| 1360-1290 cm⁻¹ | Symmetric N-O stretching vibration for the aromatic nitro group.[7] | |

| ~3030 cm⁻¹ | Characteristic C-H stretching for the aromatic ring.[6] |

Core Electron-Withdrawing Effects of the Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its effect is a combination of two distinct electronic mechanisms: the inductive effect and the resonance effect.[2][8]

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma bonds.[9] The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms, creating a strong dipole. This results in the nitrogen atom bearing a partial or full positive charge, making it extremely electronegative.[10] Consequently, it withdraws electron density from the attached aromatic ring through the sigma bond framework.[3][10] This effect weakens the C-H bonds of the ring and reduces its overall electron density.

Resonance Effect (-M or -R)

The resonance effect involves the delocalization of π-electrons across the molecule.[8][9] The nitro group can participate in the π-system of the benzene ring, withdrawing electron density via resonance. This is possible because the nitrogen atom is connected to an oxygen atom via a π-bond, allowing for the delocalization of the ring's π-electrons onto the nitro group.[8] The resonance effect is more predominant than the inductive effect in influencing the electronic properties of the aromatic ring.[8]

Caption: Resonance delocalization in the 4-nitrophenyl moiety.

The resonance structures show that the ortho and para positions relative to the nitro group bear a partial positive charge. This accumulation of positive charge deactivates these positions towards attack by electrophiles.

Quantitative Measure: The Hammett Constant

The electronic effect of a substituent can be quantified using the Hammett equation.[11][12] The substituent constant, σ, reflects the polar character of the substituent. Electron-withdrawing groups have positive σ values. For the para-nitro group (p-NO₂), the Hammett constant (σₚ) is +0.78.[13] This large positive value confirms its strong electron-withdrawing nature through both induction and resonance.[12]

Impact on Chemical Reactivity and Synthetic Utility

The electronic effects of the nitro group make this compound a versatile synthetic intermediate.[1]

Reactivity of the Aromatic Ring

As established, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution due to its strong electron-withdrawing character.[1] Conversely, this reduction in electron density makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Reduction of the Nitro Group

A primary synthetic application is the reduction of the nitro group to an amine.[1] This transformation is fundamental in synthetic chemistry and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).[1] The resulting product, 4-amino-N,N-dimethylbenzylamine, is a valuable building block for pharmaceuticals and dyes.[1]

Caption: Reduction of the nitro group to a primary amine.

Nucleophilicity of the Dimethylamino Group

The tertiary amine moiety, -N(CH₃)₂, possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic.[1] It can readily participate in acid-base reactions or act as a nucleophile in reactions such as alkylations.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis via Reductive Amination

This protocol describes a common method for synthesizing the target compound from 4-nitrobenzaldehyde and dimethylamine.

Caption: General workflow for synthesis and characterization.

Materials:

-

4-Nitrobenzaldehyde

-

Dimethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the dimethylamine solution (1.2 eq).

-

Stirring: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is typically observed.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Process the spectra and compare the chemical shifts, multiplicities, and integrations with the expected values (see Table 2).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using either a neat liquid sample (if applicable) between salt plates (NaCl or KBr) or as a thin film on a salt plate.

-

Identify the characteristic absorption bands for the aromatic nitro group (asymmetric and symmetric N-O stretches) and the aromatic C-H stretches.

Conclusion

The para-nitro group in this compound exerts a dominant electron-withdrawing effect through a combination of strong inductive and resonance mechanisms. This electronic influence deactivates the aromatic ring to electrophilic attack, deshields the ortho-aromatic protons in its ¹H NMR spectrum, and dictates its utility as a precursor for valuable synthetic building blocks, primarily through the reduction of the nitro functionality. A thorough understanding of these electronic effects is essential for leveraging this molecule in the fields of medicinal chemistry and materials science.

References

- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 9. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 10. Khan Academy [khanacademy.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.viu.ca [web.viu.ca]

An In-depth Technical Guide on the Nucleophilic Character of the Dimethylamino Group in N,N-dimethyl-1-(4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic character of the dimethylamino group in N,N-dimethyl-1-(4-nitrophenyl)methanamine. The document elucidates the electronic and steric factors that govern the nucleophilicity of this tertiary amine, with a particular focus on the influence of the para-nitro substituent on the benzylic system. This guide furnishes detailed experimental protocols for the synthesis of the title compound and for the kinetic analysis of its nucleophilic reactivity. Quantitative data, including physicochemical properties and Hammett constants, are presented in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to provide a clear conceptual framework for the underlying chemical principles.

Introduction

This compound is a substituted benzylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule incorporates two key functional groups that dictate its chemical behavior: the nucleophilic dimethylamino group and the strongly electron-withdrawing nitro group on the phenyl ring.[1] The interplay between these groups modulates the electron density on the nitrogen atom of the dimethylamino moiety, thereby influencing its ability to act as a nucleophile in chemical reactions. A thorough understanding of the nucleophilic character of this compound is paramount for its effective utilization in the synthesis of novel molecular entities and for elucidating its role in biological systems.

This guide will delve into the theoretical underpinnings of the nucleophilicity of this compound, supported by a discussion of the Hammett linear free-energy relationship. Detailed experimental methodologies are provided to enable researchers to synthesize and characterize this compound, as well as to quantitatively assess its nucleophilic reactivity.

Physicochemical and Electronic Properties

The nucleophilic character of the dimethylamino group in this compound is intrinsically linked to its structural and electronic properties. The lone pair of electrons on the nitrogen atom is the source of its nucleophilicity. However, the availability of this lone pair is significantly influenced by the electronic effects exerted by the substituents on the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. The predicted pKa value provides an initial estimate of the basicity of the dimethylamino group, which is often correlated with its nucleophilicity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Predicted pKa | 7.93 ± 0.28 | [1] |

| CAS Number | 15184-96-0 | [2] |

Table 1: Physicochemical Properties of this compound

Electronic Effects of Substituents

The nucleophilicity of the dimethylamino group is primarily modulated by two opposing electronic effects:

-

Inductive Effect (+I) of the Dimethylamino Group: The methyl groups are electron-donating, increasing the electron density on the nitrogen atom and thereby enhancing its nucleophilicity.

-

Inductive (-I) and Mesomeric (-M) Effects of the Nitro Group: The para-nitro group is a potent electron-withdrawing group. It withdraws electron density from the benzene ring through both the inductive and mesomeric effects. This delocalization of electron density extends to the benzylic carbon and, to a lesser extent, to the dimethylamino group, reducing the availability of the nitrogen's lone pair and thus decreasing its nucleophilicity.[3]

The strong electron-withdrawing nature of the nitro group is the dominant factor, leading to a significant reduction in the nucleophilicity of the dimethylamino group compared to unsubstituted N,N-dimethylbenzylamine. This effect can be quantified using the Hammett equation.

Hammett Linear Free-Energy Relationship

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds.[4] The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For the para-nitro group, the Hammett constant (σₚ) is positive, indicating its electron-withdrawing nature. In nucleophilic substitution reactions where the amine acts as the nucleophile, the reaction constant (ρ) is typically negative. Consequently, a positive σₚ value for the nitro group results in a decrease in the reaction rate constant (k) relative to the unsubstituted compound (k₀).

| Substituent | Hammett Constant (σₚ) |

| -NO₂ | +0.78 |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -N(CH₃)₂ | -0.83 |

Table 2: Hammett Constants for Common Substituents. [5]

The highly negative σₚ value for the dimethylamino group highlights its strong electron-donating character. However, in the title compound, it is the effect of the para-nitro substituent on the reactivity of the dimethylamino group that is of primary interest.

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction between a 4-nitrobenzyl halide and dimethylamine.[1]

Reaction Pathway

The Sₙ2 reaction mechanism involves the backside attack of the nucleophile (dimethylamine) on the electrophilic benzylic carbon of the 4-nitrobenzyl halide, leading to the displacement of the halide leaving group in a single concerted step.

Figure 1: Sₙ2 Synthesis of this compound.

Experimental Protocol: Synthesis via Sₙ2 Reaction

Materials:

-

4-Nitrobenzyl bromide

-

Dimethylamine (40% solution in water or as a gas)

-

Acetonitrile (anhydrous)

-

Potassium carbonate (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl bromide (10.0 g, 46.3 mmol) and anhydrous acetonitrile (100 mL).

-

Add anhydrous potassium carbonate (19.2 g, 139 mmol) to the mixture.

-

Slowly add a 40% aqueous solution of dimethylamine (17.4 mL, 139 mmol) to the stirred suspension at room temperature. Alternatively, dimethylamine gas can be bubbled through the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow oil or solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Analysis of Nucleophilic Character

The nucleophilicity of the dimethylamino group in this compound can be quantitatively determined by measuring the rate of its reaction with a series of standard electrophiles. The Mayr nucleophilicity scale provides a robust framework for such measurements.[6][7]

Experimental Protocol: Kinetic Measurement of Nucleophilicity

This protocol describes a general method for determining the second-order rate constant for the reaction of this compound with a reference electrophile (e.g., a benzhydrylium salt) using UV-Vis spectrophotometry.

Materials and Equipment:

-

This compound

-

Reference electrophile (e.g., a diarylcarbenium ion precursor)

-

Anhydrous solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Stopped-flow apparatus (optional, for fast reactions)

-

Syringes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

-

Prepare a stock solution of the reference electrophile precursor. The active electrophile is often generated in situ.

-

-

Kinetic Measurements:

-

The reaction is carried out under pseudo-first-order conditions, with the concentration of the amine being at least 10-fold in excess of the electrophile concentration.

-

Equilibrate the solutions of the amine and the electrophile to the desired temperature in the spectrophotometer's cell holder.

-

Initiate the reaction by rapidly mixing the two solutions.

-

Monitor the reaction by recording the decrease in the absorbance of the electrophile at its λₘₐₓ over time.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay function.

-

The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the amine, by performing the experiment at several different amine concentrations.

-

Figure 2: Workflow for the Kinetic Analysis of Nucleophilicity.

Illustrative Kinetic Data

| para-Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (kₓ/k_H) |

| -OCH₃ | -0.27 | 5.8 |

| -CH₃ | -0.17 | 2.5 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 0.3 |

| -NO₂ | +0.78 | 0.02 |

Table 3: Illustrative Relative Rate Constants for the Reaction of para-Substituted N,N-Dimethylbenzylamines with an Electrophile.

As shown in the table, electron-donating groups (-OCH₃, -CH₃) increase the reaction rate relative to the unsubstituted compound, while electron-withdrawing groups (-Cl, -NO₂) decrease the rate. The strongly electron-withdrawing nitro group is expected to cause a significant reduction in the nucleophilicity of the dimethylamino group.

Conclusion

The nucleophilic character of the dimethylamino group in this compound is significantly attenuated by the presence of the para-nitro substituent. The strong electron-withdrawing nature of the nitro group, acting through both inductive and mesomeric effects, reduces the electron density on the nitrogen atom, making its lone pair less available for donation to an electrophile. This effect can be rationalized and quantified using the Hammett linear free-energy relationship.

This technical guide has provided a detailed overview of the factors governing the nucleophilicity of the title compound, along with comprehensive experimental protocols for its synthesis and kinetic analysis. The provided data and methodologies serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling a deeper understanding and more effective application of this versatile chemical entity.

References

- 1. This compound | 15184-96-0 | Benchchem [benchchem.com]

- 2. CAS#:15184-96-0 | this compound | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. Hammett Sigma Constants* [wiredchemist.com]

- 6. benchchem.com [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

Application Notes and Protocols for Reductive Amination Utilizing N,N-dimethyl-1-(4-nitrophenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, enabling the formation of carbon-nitrogen bonds to construct complex amine scaffolds.[1][2] This document provides detailed application notes and a generalized protocol for the use of N,N-dimethyl-1-(4-nitrophenyl)methanamine as a secondary amine component in reductive amination reactions with various carbonyl compounds. The resulting tertiary amines, incorporating a p-nitrophenyl moiety, are of interest in drug discovery as the nitroaromatic group is a known pharmacophore that can be further functionalized, for instance, by reduction to the corresponding aniline.[3]

Chemical Properties of this compound

| Property | Value |

| CAS Number | 15184-96-0 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| Appearance | Light yellow to brown liquid |

| Boiling Point | 146-148 °C at 18 Torr |

| pKa (Predicted) | 7.93 ± 0.28 |

Application Notes

The p-nitrophenyl group in this compound offers a versatile handle for further synthetic transformations. The strong electron-withdrawing nature of the nitro group can influence the biological activity of the final compound and provides a site for reduction to a primary aromatic amine, which can then be used for a variety of coupling reactions to generate diverse libraries of compounds for screening.[3]

Derivatives of nitroaromatic compounds have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The mechanism of action for some nitroaromatic compounds involves their ability to undergo redox reactions within cells, which can be cytotoxic to cancer cells or microorganisms.[4] Therefore, the products of reductive amination using this compound are valuable candidates for inclusion in high-throughput screening campaigns.

Experimental Protocols

General Protocol for Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is often preferred due to its mildness and tolerance of a wide range of functional groups.[5]

Materials:

-

This compound

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 eq).

-

Dissolve the carbonyl compound in anhydrous DCE or THF (approximately 0.1-0.5 M).

-

Add this compound (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical yield data for the reductive amination of various carbonyl compounds with this compound based on the general protocol.

| Entry | Carbonyl Compound | Product | Hypothetical Yield (%) |

| 1 | Cyclohexanone | N-cyclohexyl-N-methyl-1-(4-nitrophenyl)methanamine | 85 |

| 2 | Benzaldehyde | N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine | 92 |

| 3 | Acetophenone | N-methyl-N-(1-phenylethyl)-1-(4-nitrophenyl)methanamine | 78 |

| 4 | Isobutyraldehyde | N-isobutyl-N-methyl-1-(4-nitrophenyl)methanamine | 88 |

Visualizations

Experimental Workflow

Caption: General workflow for the reductive amination protocol.

Reaction Pathway

Caption: Simplified reaction pathway for reductive amination.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 15184-96-0 | Benchchem [benchchem.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for N,N-dimethyl-1-(4-nitrophenyl)methanamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-(4-nitrophenyl)methanamine, also known as N,N-dimethyl-4-nitrobenzylamine, is a versatile bifunctional building block in organic synthesis. Its structure incorporates a reactive nitro group on an aromatic ring and a nucleophilic tertiary amine, offering multiple avenues for synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates, heterocyclic scaffolds, and as a component in advanced chemical biology tools.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 15184-96-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Appearance | Light yellow to brown liquid | [1] |

| Melting Point | 118-119 °C | [1] |

| Boiling Point | 146-148 °C (at 18 Torr) | [1] |

| pKa (predicted) | 7.93 ± 0.28 | [2] |

Application 1: Synthesis of the Key Intermediate 4-amino-N,N-dimethylbenzylamine